1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family, characterized by its unique molecular structure and functional groups. The compound has the molecular formula and is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science.
This compound is synthesized from anthracene-9,10-dione, a common precursor in organic synthesis. The presence of hydroxy and iodoethoxy groups at specific positions on the anthracene core contributes to its distinct properties and reactivity.
1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione is classified as an anthraquinone derivative. Anthraquinones are known for their diverse chemical behavior and are widely studied for their biological activities.
The synthesis of 1,4-dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione typically involves the following steps:
The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions. Catalysts such as Lewis acids may be employed to enhance the reaction efficiency.
The molecular structure of 1,4-dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione features an anthracene backbone with hydroxyl and iodoethoxy substituents at specific positions:
Property | Value |
---|---|
CAS Number | 61556-35-2 |
InChI Key | PKFZOQKPOCPCIF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)OCCI)O |
1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 1,4-dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione involves its interaction with various molecular targets:
Data suggest that this compound may exhibit biological activities such as antimicrobial and anticancer effects.
1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione is characterized by its solid state at room temperature and moderate solubility in organic solvents.
The compound exhibits:
Relevant data includes:
1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione has several applications in scientific research:
Research continues to explore its therapeutic potential and applications in various fields including materials science and pharmacology.
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1